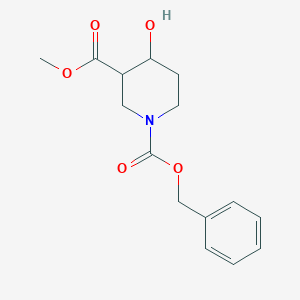

Methyl 1-cbz-4-hydroxypiperidine-3-carboxylate

Description

Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate (CAS: 161609-84-3) is a piperidine-based compound featuring a carbobenzyloxy (Cbz) protecting group, a hydroxyl substituent at the 4-position, and a methyl ester at the 3-position. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical research where piperidine scaffolds are prevalent. The Cbz group serves as a protective moiety for amines, enabling selective reactions at other functional sites. Its hydroxyl and ester groups further enhance its reactivity, facilitating modifications such as ester hydrolysis, hydroxyl oxidation, or nucleophilic substitutions.

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLQXLSBIKFHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Cyclization

A common route involves reductive amination of δ-keto esters. For example, glutamic acid derivatives can undergo cyclization to form 3-carboxypiperidin-4-one, followed by Cbz protection and reduction. This method mirrors the synthesis of NK-1 inhibitor L-733,060, where N-benzyl-N-carbamate-protected amino acids are converted to Weinreb amides and reduced to hydroxyketones.

Example Protocol

-

Step 1 : Protect L-glutamic acid with Cbz via Schotten–Baumann acylation (70–95% yield).

-

Step 2 : Convert to Weinreb amide using DCC and MeONHMe (77–91% yield).

-

Step 3 : Reduce ketone with NaBH₄ or Selectride® (dr >19:1).

Direct Functionalization of Piperidine Precursors

From 4-Piperidone Hydrochloride

Adapting methods from N-Boc-4-hydroxypiperidine synthesis, 4-piperidone hydrochloride is alkalized with ammonia, extracted with toluene, and reduced to 4-hydroxypiperidine (Scheme 1). Subsequent Cbz protection and esterification yield the target compound.

Key Steps

-

Reduction : 4-Piperidone → 4-hydroxypiperidine using NaBH₄ in methanol (86% yield).

-

Cbz Protection : React with benzyl chloroformate in dichloromethane (90% yield).

-

Esterification : Treat 3-carboxylic acid with methanol/H₂SO₄ (90% yield, analogous to).

Stereoselective Synthesis and Resolution

Phosphite-Driven Cyclodehydration

A stereodivergent approach uses triethylphosphite to cyclize hydroxyamides, avoiding triphenylphosphine oxide byproducts. This method achieves cis- and trans-3-hydroxypiperidines with >19:1 diastereomeric ratios, critical for bioactive conformations.

Optimized Conditions

Comparative Analysis of Methodologies

| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Reductive Amination | Glutamic acid | Weinreb amide reduction | 77–91 | >95 | High |

| 4-Piperidone Route | 4-Piperidone HCl | NaBH₄ reduction | 86 | 98 | Industrial |

| Phosphite Cyclization | Hydroxyamide precursors | Cyclodehydration | 85–90 | >95 | Moderate |

Critical Challenges and Solutions

Racemization During Esterification

Phenylglycine derivatives exhibit configurational lability under standard amidation conditions (e.g., DCC/DMAP), reducing enantiomeric excess (ee) to 5–49%. Solution : Use non-nucleophilic bases (NMM) and avoid DMAP, restoring ee to 95%.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cbz-4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester groups can produce primary alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its structural similarity to other piperidine derivatives makes it a valuable building block in drug discovery.

- Antipsychotic Agents : Research has shown that piperidine derivatives can exhibit antipsychotic properties. For instance, derivatives synthesized from methyl 1-Cbz-4-hydroxypiperidine have been evaluated for their efficacy in treating conditions like schizophrenia and bipolar disorder .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it versatile in synthetic routes.

- Synthesis of Piperidine Derivatives : this compound is utilized in the synthesis of substituted piperidines through reactions such as hydrogenation and coupling reactions . These derivatives are crucial for developing new pharmaceuticals.

Catalysis

Recent studies have explored the use of piperidine derivatives in catalytic processes. For example, they can act as ligands in transition metal-catalyzed reactions, enhancing selectivity and yield .

Case Study 1: Synthesis of Antidepressants

A study focused on synthesizing novel antidepressant agents using this compound as a key intermediate. The resulting compounds displayed promising activity in preclinical models, indicating potential for further development into therapeutic agents .

Case Study 2: Development of Anticancer Drugs

Another research initiative utilized this compound to create derivatives aimed at targeting cancer cell lines. The synthesized compounds demonstrated significant cytotoxicity against various cancer types, suggesting that modifications to the piperidine structure can lead to effective anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 1-cbz-4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate and its closest analogs, ranked by similarity scores (0.80–0.97) from crystallographic and synthetic studies:

Structural and Functional Analysis

- Substituent Position and Reactivity: The 4-hydroxyl group in this compound distinguishes it from analogs like 52763-21-0 (4-oxo) and 122860-33-7 (4-aminomethyl). The hydroxyl group enables hydrogen bonding and oxidation reactions, whereas the oxo group in 52763-21-0 enhances electrophilicity for nucleophilic additions .

- Protecting Group Variations: The Cbz group in the target compound contrasts with benzyl or free amine groups in analogs (e.g., 175406-94-7, 122860-33-7). Cbz offers stability under acidic conditions but requires hydrogenolysis for deprotection, unlike benzyl groups, which may be cleaved via milder methods .

- Ester vs. Carboxylic Acid : Compared to 78190-11-1, the methyl ester in the target compound provides better lipid solubility, favoring membrane permeability in drug delivery systems. Conversely, the carboxylic acid in 78190-11-1 is ideal for salt formation or conjugation reactions .

Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be drawn:

- Hydrochloride Salts (e.g., 52763-21-0): Likely exhibit higher aqueous solubility than the non-ionic target compound, advantageous for crystallization or biological assays .

- Hydroxymethyl Derivatives (e.g., 885069-22-7) : Increased polarity due to the hydroxymethyl group may reduce organic solvent compatibility compared to the methyl ester .

Research Significance and Gaps

This compound’s structural uniqueness lies in its combination of Cbz protection, hydroxyl, and ester functionalities. However, literature gaps exist in:

- Synthetic Optimization: Limited data on reaction yields or purification methods for this specific compound.

Future studies should prioritize crystallographic validation (using tools like SHELXL ) and comparative bioactivity assays against its analogs to elucidate structure-activity relationships.

Biological Activity

Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Hydroxyl Group : Located at the 4-position, contributing to its reactivity.

- Carboxylate Group : The methyl ester at the 3-position enhances solubility and bioavailability.

This structural configuration allows the compound to participate in various biochemical interactions, influencing its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. The hydroxyl and ester groups enable the compound to engage in hydrogen bonding and esterification reactions. This can affect enzyme activity and cellular signaling pathways, particularly those related to neurotransmitter systems.

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 1-Cbz-piperidine-3-carboxylate | Lacks hydroxyl group | Reduced reactivity |

| Methyl 1-Cbz-5-hydroxypiperidine-3-carboxylate | Hydroxyl group at a different position | Altered chemical properties |

This comparison highlights the unique reactivity of this compound, making it a valuable intermediate in drug development.

Pharmacological Effects

Research indicates that this compound may exhibit significant pharmacological effects, particularly in neuropharmacology. Its potential as a precursor for developing Kappa Opioid Receptor (KOR) antagonists has been explored. KOR antagonists are known for their analgesic properties without the side effects typically associated with traditional opioids .

In studies involving related piperidine derivatives, compounds with similar structures have shown promise in treating neuropsychiatric disorders by modulating dopaminergic and glutamatergic systems . This suggests that this compound could play a role in developing treatments for conditions such as schizophrenia and depression.

Case Studies

Q & A

Q. What are the optimal synthetic routes for Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving piperidine derivatives. Key steps include:

- Cbz protection : Introducing the carbobenzyloxy (Cbz) group at the piperidine nitrogen using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

- Esterification : Methyl ester formation via coupling reactions (e.g., EDCI-mediated esterification) or direct methylation of carboxylic acid intermediates .

- Hydroxylation : Selective hydroxylation at position 4 using oxidizing agents like m-CPBA or enzymatic methods . Optimization involves adjusting solvent polarity, catalyst concentration, and temperature. For example, THF or DMF improves solubility, while lower temperatures (~0–5°C) minimize side reactions .

Q. How can purity and structural integrity be ensured during purification?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation .

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .

- Spectroscopic validation : Confirm structure via H/C NMR (e.g., ester carbonyl signal at ~170 ppm) and HRMS .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : Assign stereochemistry using H-H COSY and NOESY to resolve piperidine ring conformations .

- X-ray crystallography : Resolve absolute configuration using SHELX (for small molecules) or Mercury (for crystal packing analysis) .

- FT-IR : Identify hydroxyl (3200–3600 cm) and ester (1720–1740 cm) functional groups .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what computational tools validate these results?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity during hydroxylation .

- DFT calculations : Predict stable conformers using Gaussian or ORCA software, comparing computed NMR shifts with experimental data .

- Crystallographic validation : Refine structures with SHELXL and visualize hydrogen-bonding networks in Mercury to confirm stereochemistry .

Q. How do structural modifications (e.g., Cbz vs. Boc protection) impact reactivity and biological activity?

- Cbz vs. Boc : The Cbz group is base-labile, enabling selective deprotection under hydrogenolysis (H/Pd-C), whereas Boc requires acidic conditions (TFA). This affects downstream functionalization in drug discovery .

- Biological relevance : Piperidine derivatives with Cbz groups exhibit enhanced blood-brain barrier penetration in neurological studies compared to Boc analogs .

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

- Variable-temperature NMR : Reduce signal overlap by analyzing spectra at higher temperatures (e.g., 40°C in DMSO-) .

- 2D experiments : Use HSQC to correlate H and C signals for ambiguous protons (e.g., piperidine H-3 and H-5) .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., Methyl 1-benzyl-3-oxopiperidine-4-carboxylate) to identify diagnostic peaks .

Q. What strategies mitigate decomposition during storage or reaction conditions?

- Stabilization : Store under inert gas (argon) at –20°C to prevent ester hydrolysis or oxidation .

- Reaction additives : Include radical scavengers (e.g., BHT) during hydroxylation to suppress free-radical degradation .

- Moisture control : Use molecular sieves in reactions involving hygroscopic intermediates (e.g., hydroxylated precursors) .

Methodological Considerations

Q. How to design SAR studies for piperidine derivatives of this compound?

- Core modifications : Synthesize analogs with varied substituents (e.g., 4-fluoro or 4-nitro groups) to assess electronic effects on receptor binding .

- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Computational docking : Model interactions with proteins (e.g., CYP450 isoforms) in AutoDock Vina to prioritize analogs .

Q. What safety protocols are essential for handling reactive intermediates?

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact with benzyl chloroformate or other irritants .

- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

- Waste disposal : Segregate halogenated waste (e.g., from brominated analogs) for incineration by licensed facilities .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

- Polymorphism screening : Perform DSC/TGA to identify metastable forms that alter melting behavior .

- Solvent effects : Compare recrystallization solvents (e.g., ethanol vs. hexane) to isolate dominant polymorphs .

- Impurity profiling : Use LC-MS to detect trace contaminants (e.g., unreacted Cbz precursors) that depress melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.